Aceglutamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Aceglutamide can be synthesized through the acetylation of glutamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent, such as water or dichloromethane, under mild conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure acetylglutamine .

Industrial Production Methods

In industrial settings, acetylglutamine is produced using similar acetylation reactions but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification process may involve multiple steps, including filtration, crystallization, and drying, to achieve the desired purity and yield .

化学反応の分析

Hydrolysis of Aceglutamide

This compound undergoes hydrolysis to regenerate L-glutamine and acetic acid:

-

Reaction Type : Acidic or alkaline hydrolysis.

-

Reagents : Water with acid/base catalysts (e.g., HCl or NaOH).

-

Conditions : Heat or enzymatic catalysis accelerates the reaction.

This hydrolysis is critical for its biological role as a prodrug , enabling controlled release of glutamine in physiological environments .

Key Reaction Comparisons

| Reaction Type | Reagents | Products | Conditions | Biological Significance |

|---|---|---|---|---|

| Synthesis | Acetic anhydride, pyridine | This compound, acetic acid | Mild conditions (room temp) | Improved stability for therapeutic use |

| Hydrolysis | Water, acid/base catalyst | L-glutamine, acetic acid | Heat or enzymatic catalysis | Prodrug activation in vivo |

Stability and Biochemical Implications

This compound’s acetylated form confers enhanced stability in aqueous solutions compared to free glutamine, which rapidly degrades into harmful pyroglutamic acid . This stability makes it suitable for applications like parenteral nutrition, where it serves as a reliable glutamine source .

Biochemical Interactions

While not a direct chemical reaction, this compound interacts with enzymes such as N-succinylamino acid racemase (NSAR) , catalyzing racemization of N-acylamino acids. This highlights its role in biochemical pathways beyond simple hydrolysis .

科学的研究の応用

Pharmacological Applications

- Psychostimulant and Nootropic Effects

- Neuroprotective Effects

- Antiulcer Activity

- Nutritional Support

Cognitive Enhancement

A study involving elderly patients demonstrated that this compound supplementation led to significant improvements in cognitive function as measured by standardized neuropsychological tests. The results suggested enhanced attention and working memory capabilities post-treatment .

Cerebrovascular Recovery

In a clinical trial assessing the effects of safflower extract combined with this compound on patients recovering from stroke, researchers found improved neurological outcomes compared to control groups. The combination therapy was associated with enhanced blood circulation and reduced inflammation .

Gastrointestinal Health

Clinical observations indicated that patients treated with this compound aluminum showed marked improvements in ulcer healing rates compared to those receiving standard treatments alone. The compound's ability to stabilize gastric mucosa contributed significantly to its therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and elimination characteristics. In studies involving animal models, it was observed that 90% of the compound was eliminated within three hours post-administration, indicating a need for multiple dosing for sustained effects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | ~3 hours |

| Maximum Concentration | Achieved within 30 min |

| Volume of Distribution | 0.5 L/kg |

| Clearance | 15 mL/min/kg |

作用機序

Aceglutamide exerts its effects through several molecular targets and pathways:

Neuroprotection: It modulates neurotransmitter levels, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial for maintaining neuronal health.

Anti-inflammatory: It inhibits pro-inflammatory cytokines and reduces oxidative stress, thereby mitigating inflammation.

Nootropic: It enhances cognitive function by improving synaptic plasticity and reducing neuronal damage.

類似化合物との比較

Similar Compounds

Glutamine: The parent compound of acetylglutamine, known for its role in protein synthesis and immune function.

N-acetylcysteine: Another acetylated amino acid with antioxidant and anti-inflammatory properties.

N-acetylglucosamine: Known for its role in joint health and anti-inflammatory effects.

Uniqueness

Aceglutamide is unique due to its stability in aqueous solutions, making it a more reliable compound for research and therapeutic applications compared to free glutamine. Its ability to cross the blood-brain barrier and exert neuroprotective effects also sets it apart from other similar compounds .

特性

CAS番号 |

5817-09-4 |

|---|---|

分子式 |

C7H12N2O4 |

分子量 |

188.18 g/mol |

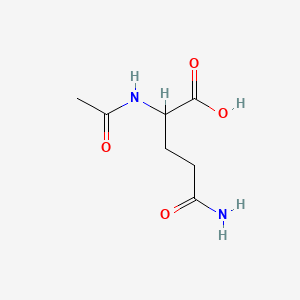

IUPAC名 |

2-acetamido-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13) |

InChIキー |

KSMRODHGGIIXDV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。